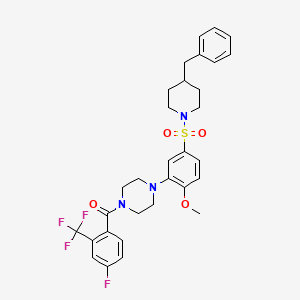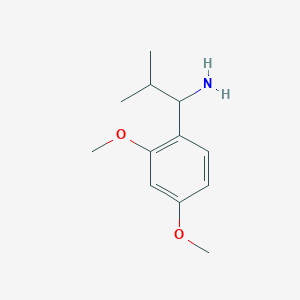
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 2-methylpropan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit bacterial RNA polymerase, leading to antimicrobial effects, or interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
- 1-(2,4-Dimethoxyphenyl)-2-ethylpropan-1-amine
Uniqueness
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions. Additionally, the methyl group on the propan-1-amine backbone contributes to its steric and electronic properties, differentiating it from other similar compounds.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4/h5-8,12H,13H2,1-4H3 |
InChIキー |
HIGQQLWERNLEAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C(C=C(C=C1)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15271868.png)
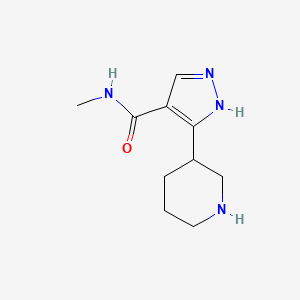
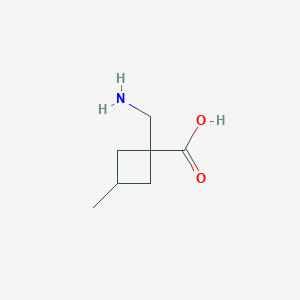
![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)

![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)


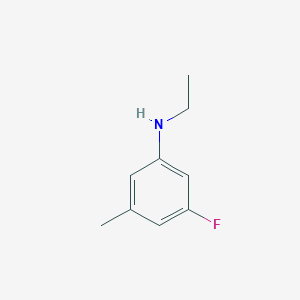
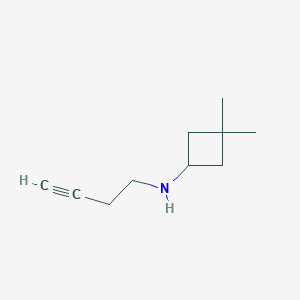

![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
